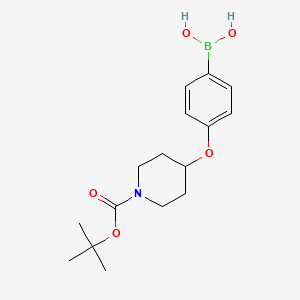

4-(1-Boc-Piperidin-4-yloxy)phenylboronic acid

Description

4-(1-Boc-Piperidin-4-yloxy)phenylboronic acid is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidine ring linked via an ether group to the phenylboronic acid moiety. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and materials science applications. The Boc group enhances stability during synthetic processes while allowing for subsequent deprotection to introduce reactive amine functionalities .

Properties

IUPAC Name |

[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO5/c1-16(2,3)23-15(19)18-10-8-14(9-11-18)22-13-6-4-12(5-7-13)17(20)21/h4-7,14,20-21H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTGXHYYZOUJKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679421 | |

| Record name | (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224449-07-3 | |

| Record name | (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Boc-Piperidin-4-yloxy)phenylboronic acid typically involves the following steps:

Formation of the Piperidine Derivative: The piperidine ring is first protected with a Boc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Attachment of the Piperidine Derivative to the Phenyl Ring: The protected piperidine derivative is then reacted with a phenol derivative to form the piperidin-4-yloxyphenyl intermediate. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Introduction of the Boronic Acid Group: Finally, the boronic acid group is introduced to the phenyl ring through a borylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

4-(1-Boc-Piperidin-4-yloxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Hydrolysis: The boronic acid group can undergo hydrolysis under acidic or basic conditions to form the corresponding phenol.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or borate ester.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through hydrolysis or oxidation of the boronic acid group.

Scientific Research Applications

4-(1-Boc-Piperidin-4-yloxy)phenylboronic acid has a wide range of applications in scientific research:

Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4-(1-Boc-Piperidin-4-yloxy)phenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group acts as a nucleophile, forming a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The Boc-protected piperidine moiety provides steric protection, enhancing the selectivity and efficiency of the reaction .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Electronic Effects

Substituents on phenylboronic acids significantly influence their electronic properties, particularly pKa, which governs reactivity in aqueous or physiological conditions. Key comparisons include:

Sulfonamide- and Sulfonyl-Substituted Analogs

- 4-(N-Allylsulfamoyl)phenylboronic acid (pKa = 7.4) and 4-(3-butenesulfonyl)phenylboronic acid (pKa = 7.1) exhibit reduced pKa values compared to unsubstituted phenylboronic acid (pKa = 8.8) due to electron-withdrawing sulfonyl/sulfonamide groups. These analogs are effective in boronate affinity chromatography at physiological pH .

- 4-(1-Boc-Piperidin-4-yloxy)phenylboronic acid likely has a pKa near 7.5 (estimated), as the Boc-protected piperidinyloxy group introduces moderate electron-withdrawing effects. This positions it between sulfonamide derivatives and unmodified phenylboronic acid in reactivity .

Piperidine-Containing Analogs

- Applications include kinase inhibitor synthesis .

- 4-(N,N-Dimethylamino)phenylboronic acid: Electron-donating dimethylamino groups increase pKa (≈9.5), reducing reactivity under neutral conditions. This contrasts with the Boc-piperidinyloxy analog’s optimized physiological activity .

Reactivity and Stability

*Estimated based on analogous substituent effects .

Pinacol Esters

- Derivatives like 3-(N-Boc-Piperidin-4-yloxy)phenylboronic acid pinacol ester (CAS 1224449-32-4) exhibit improved stability and handling compared to free boronic acids. Pinacol esters are preferred for long-term storage and moisture-sensitive reactions .

Biological Activity

4-(1-Boc-Piperidin-4-yloxy)phenylboronic acid is a boronic acid derivative notable for its unique structural features, including a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. This compound has the molecular formula C₁₆H₂₄BNO₅ and a molecular weight of approximately 321.176 g/mol. Its potential applications in medicinal chemistry, particularly in drug development, are largely attributed to its ability to participate in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Interaction Studies

Preliminary studies indicate that boronic acids can interact with diols and other biomolecules, potentially leading to enzyme inhibition or modulation of biological pathways. The reversible covalent bonding capability of boronic acids with certain proteins may also be explored for therapeutic applications, particularly in targeted drug delivery systems .

Structural Activity Relationship (SAR)

Research into similar compounds suggests that modifications in the piperidine structure can enhance activity against specific biological targets. The structure-activity relationship (SAR) indicates that the positioning of substituents on the phenyl ring significantly influences the compound's reactivity and potential therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(N-Boc-Piperidin-4-yloxy)phenylboronic acid | Similar boronic acid structure | Different position of substituent on phenyl ring |

| 3-(N-Boc-Pyrrolidin-2-yloxy)phenylboronic acid | Pyrrolidine instead of piperidine | May exhibit different biological activity |

| 4-(N-Boc-Piperazin-1-yloxy)phenylboronic acid | Piperazine ring | Potentially different pharmacokinetics |

The specific combination of a piperidine moiety and the positioning of the boronic acid group in this compound may influence its reactivity and therapeutic potential compared to other compounds .

Case Studies and Research Findings

While direct case studies on this compound are scarce, research on related compounds provides insights into its potential biological activities:

- Antiviral Activity : Studies on thiophene derivatives containing similar piperidine functionalities demonstrated significant antiviral activity against Ebola virus pseudotypes (pEBOV). The presence of the oxy-piperidine group was critical for maintaining antiviral efficacy .

- Inflammatory Response Modulation : Boron-containing compounds like Crisaborole have shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-12. This suggests that similar structures may also exhibit anti-inflammatory properties .

- Enzyme Targeting : Research has indicated that modifications in boron-containing structures can lead to selective inhibition of host kinases involved in viral replication, showcasing the potential for developing broad-spectrum antivirals .

Q & A

Basic: What are the recommended storage conditions for 4-(1-Boc-Piperidin-4-yloxy)phenylboronic acid to ensure stability?

Methodological Answer:

Stability of boronic acids is influenced by moisture and temperature. For this compound, store in a tightly sealed container under inert gas (e.g., nitrogen) at room temperature (20–25°C) in a dry environment. Avoid exposure to humidity, as boronic acids can hydrolyze to boroxines. Analogous compounds like 4-(Pyridin-4-yl)phenylboronic acid are stored similarly, with purity maintained >98% under these conditions . For long-term storage, consider desiccants (e.g., silica gel) and monitor via periodic HPLC analysis to detect degradation .

Basic: How can the purity of this compound be accurately determined?

Methodological Answer:

Purity assessment typically employs reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). A gradient of acetonitrile/water (0.1% TFA) is effective for separating the target compound from anhydride byproducts. For example, 4-Phenoxyphenylboronic acid is validated at ≥99.5% purity using this method . Confirmatory techniques include 1H/13C NMR to verify the integrity of the Boc-piperidine and boronic acid groups. Quantitative elemental analysis (C, H, N) is recommended for batch-to-batch consistency .

Basic: What are the key considerations when designing Suzuki-Miyaura cross-coupling reactions with this compound?

Methodological Answer:

Key parameters include:

- Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) are common for aryl boronic acids, but test compatibility with the Boc-protected piperidine moiety.

- Base optimization : Use K2CO3 or Cs2CO3 in aqueous/organic biphasic systems (e.g., DME/H2O). Avoid strong bases (e.g., NaOH) that may cleave the Boc group .

- Stoichiometry : Maintain a 1.2:1 molar ratio of boronic acid to aryl halide to account for potential hydrolysis.

Monitor reaction progress via TLC or LC-MS, referencing retention times of analogous compounds like 4-Formylphenylboronic acid .

Advanced: How can competing side reactions involving the Boc-protected piperidine moiety be minimized during cross-coupling?

Methodological Answer:

The Boc group is susceptible to acidic or basic conditions. Mitigation strategies include:

- pH control : Maintain neutral to mildly basic conditions (pH 7–9) to prevent Boc deprotection.

- Catalyst screening : Use Pd catalysts with mild ligands (e.g., SPhos) to reduce reaction temperatures .

- Protection alternatives : If Boc cleavage occurs, consider tert-butyl or Fmoc groups. Pre-screening with model reactions (e.g., using 1-N-Boc-4-(4-aminophenyl)piperidine ) helps identify optimal conditions. Post-reaction Boc removal (e.g., TFA) can be performed if required .

Advanced: What strategies resolve discrepancies between theoretical and observed yields in reactions using this compound?

Methodological Answer:

Yield discrepancies often arise from:

- Boronic acid hydrolysis : Verify anhydrous conditions via Karl Fischer titration. Use freshly distilled solvents (e.g., THF over molecular sieves) .

- Catalyst poisoning : Pre-treat the boronic acid with EDTA to chelate metal impurities. For example, 4-Carboxyphenylboronic acid showed improved yields after chelation .

- Byproduct formation : Characterize side products via LC-MS or GC-MS. If boroxine formation is detected (common in boronic acids), employ in situ hydrolysis with H2O (5% v/v) .

Advanced: Which advanced spectroscopic methods confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and confirms connectivity between the Boc-piperidine and phenylboronic acid moieties. Compare with 4-(Pyridin-4-yl)phenylboronic acid spectra .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ for C16H23BNO5 requires m/z 328.1623).

- IR spectroscopy : Identify B-O (1340–1310 cm⁻¹) and Boc carbonyl (1680–1660 cm⁻¹) stretches. Cross-reference with databases for analogous compounds .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Boronic acids can cause skin/eye irritation, as noted for 4-Formylphenylboronic acid .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Contaminated materials should be disposed as hazardous waste per local regulations .

Advanced: How does steric hindrance from the Boc-piperidine group influence reaction kinetics in cross-coupling?

Methodological Answer:

The bulky Boc-piperidine moiety slows transmetallation in Suzuki reactions. To counteract:

- Increase reaction temperature : Use microwave-assisted synthesis (80–100°C) to enhance kinetics without degrading the Boc group .

- Ligand design : Bulky ligands (e.g., XPhos) improve steric tolerance. Compare kinetics with less hindered analogs like 4-Methylphenylboronic acid .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of sterically hindered substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.